(R)‑Enantiomer Delivers >100‑Fold Superior ER‑α Degradation Potency Compared to the (S)‑Enantiomer
In the GDC‑0927 development program, the individual stereoisomers of the fluoromethyl azetidine‑containing chromene 17h were separated by chiral SFC and tested in an ER‑α in‑cell western assay. The (R)‑enantiomer 17ha exhibited an IC₅₀ of 0.1 nM, whereas the (S)‑enantiomer 17hb was essentially inactive (IC₅₀ >10 nM) [1]. The residual activity of 17hb was attributed to approximately 1 % contamination with the active (R)‑stereoisomer following SFC separation [1]. This demonstrates that the (R)‑configuration at the 2‑position of the azetidine ring is an absolute requirement for target engagement.
| Evidence Dimension | ER-α degradation IC₅₀ (MCF‑7 in‑cell western assay) |
|---|---|
| Target Compound Data | IC₅₀ = 0.1 nM (compound 17ha, (R)‑configured fluoromethyl azetidine side‑chain) |
| Comparator Or Baseline | IC₅₀ >10 nM (compound 17hb, (S)‑configured fluoromethyl azetidine side‑chain) |
| Quantified Difference | >100‑fold difference in potency |
| Conditions | MCF‑7 breast cancer cells; ER‑α in‑cell western assay (n ≥ 4); compounds tested after chiral SFC separation; efficacy recorded as percent of fulvestrant control |
Why This Matters
Procurement of the racemate or the wrong enantiomer will result in a side‑chain building block that is >100‑fold less potent, effectively rendering the downstream SERD candidate inactive.
- [1] Kahraman, M. et al. Maximizing ER‑α Degradation Maximizes Activity in a Tamoxifen‑Resistant Breast Cancer Model: Identification of GDC‑0927. ACS Med. Chem. Lett. 2019, 10 (1), 50–55. View Source
